8-fluoroquinoline-7-carboxylic acid physical and chemical properties
8-fluoroquinoline-7-carboxylic acid physical and chemical properties
An In-Depth Technical Guide to 8-Fluoroquinoline-7-Carboxylic Acid: Physicochemical Properties, Synthesis, and Advanced Applications
Executive Summary
8-Fluoroquinoline-7-carboxylic acid is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and supramolecular material science. Characterized by its rigid aromatic core, an electron-withdrawing fluorine atom at the 8-position, and a reactive carboxylic acid moiety at the 7-position, this compound serves as a critical precursor for next-generation fluoroquinolone antibiotics and artificial helical foldamers. This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, and mechanistic applications in drug development.
Chemical Identity and Physicochemical Profile
Understanding the baseline physical and chemical properties of 8-fluoroquinoline-7-carboxylic acid is essential for predicting its behavior in organic synthesis and biological systems. The exocyclic fluorine atom significantly alters the electron density of the quinoline ring, increasing lipophilicity (LogP) while simultaneously acting as a precise hydrogen-bond acceptor[1].
Quantitative Data Summary
The following table summarizes the core identifiers, physical properties, and safety classifications of the compound[2][3]:
| Property / Identifier | Value / Description | Technical Significance |
| CAS Number | 2680534-51-2 | Primary global registry identifier. |
| Molecular Formula | C10H6FNO2 | Dictates a highly conjugated, planar aromatic system. |
| Molecular Weight | 191.16 g/mol | Low molecular weight ideal for fragment-based drug design. |
| Calculated LogP (CLogP) | ~1.904 | Indicates moderate lipophilicity, favorable for cellular membrane penetration. |
| Chemical Stability | Highly stable to heat and acidic hydrolysis. | Permits aggressive synthetic conditions (e.g., thermal cyclization >240°C)[4]. |
| Alkaline Degradation | Susceptible to nucleophilic aromatic substitution. | Degrades to hydroxy-quinoline derivatives under strong alkaline conditions[4][5]. |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H336 | Acute toxicity (oral/dermal/inhalation); causes skin/eye irritation and drowsiness[2]. |
Structural Significance in Supramolecular and Medicinal Chemistry
The specific regiochemistry of the 8-fluoro and 7-carboxylic acid substitutions is not arbitrary; it is a deliberate design choice in advanced chemical engineering:
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Supramolecular Foldamers: In the synthesis of artificial molecular strands, 8-fluoroquinoline oligoamides are engineered to self-assemble into quadruple and double helices[1]. The fluorine atom at the 8-position is preferred over an endocyclic nitrogen (like in 1,8-naphthyridine) because it avoids synthetic hurdles and poor amide stability. The fluorine acts as an exocyclic hydrogen-bonding acceptor that points into the hollow space of the helix, rigidly enforcing the helical conformation[1][6].
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Antibacterial Scaffolds: In veterinary and human medicine, the fluoroquinoline carboxylic acid core is the foundational pharmacophore for DNA gyrase inhibitors[7]. The 7-carboxylic acid provides the necessary handle for cross-coupling or amidation to attach bulky side chains (e.g., pyrrolidino-piperidine), which diminish the likelihood of bacterial efflux pump resistance[5].
Synthetic Methodology: The Gould-Jacobs Approach
The synthesis of fluoroquinoline carboxylic acids requires precise regiocontrol. The most robust and scalable method is the Gould-Jacobs reaction , which constructs the quinoline core via the condensation of an aniline derivative with a malonate, followed by high-temperature electrocyclic ring closure[8][9].
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. The causality of each step—particularly the use of diphenyl ether—is explained to ensure reproducibility.
Step 1: Enamine Condensation
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Reagents: Suspend the starting fluorinated aniline precursor (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a reaction vessel.
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Reaction: Heat the mixture neat or in a minimal amount of ethanol to 110°C for 2–3 hours.
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Causality: This step drives the elimination of ethanol, forming a stable enamine intermediate. The reaction progress can be monitored by the cessation of ethanol distillation.
Step 2: Thermal Cyclization
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Solvent Selection: Dissolve the crude enamine in diphenyl ether (10 volumes).
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Reaction: Heat the solution rapidly to 240–250°C for 30–45 minutes[8].
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Causality: Diphenyl ether is chosen specifically for its high boiling point (259°C). The immense thermal energy is required to overcome the activation barrier for the electrocyclic ring closure onto the fluorinated aromatic ring, forming the quinoline core.
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Workup: Cool to room temperature and add hexanes to precipitate the esterified fluoroquinoline intermediate.
Step 3: Hydrolysis and Isolation
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Saponification: Collect the solid and reflux in an aqueous 10% sodium hydroxide (NaOH) solution for 2 hours to hydrolyze the ester to the carboxylate.
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Acidification: Cool the mixture to 0°C and slowly acidify with concentrated hydrochloric acid (HCl) until the pH reaches ~3.
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Causality: The target 8-fluoroquinoline-7-carboxylic acid is highly stable to acid[4] and will precipitate out of the aqueous solution as a pure, filterable solid. Recrystallize from an ethanol/water mixture for >95% purity.
Workflow for the synthesis of 8-fluoroquinoline-7-carboxylic acid via Gould-Jacobs cyclization.
Mechanism of Action in Downstream Therapeutics
When 8-fluoroquinoline-7-carboxylic acid is elaborated into a mature fluoroquinolone antibiotic, its biological efficacy is dictated by its ability to disrupt bacterial DNA topology.
The mechanism relies on the drug entering the bacterial cell and binding to the DNA Gyrase (Topoisomerase II) or Topoisomerase IV enzymes[4][7]. The fluoroquinolone does not merely inhibit the enzyme; it actively stabilizes the enzyme-DNA cleavage complex. By freezing the enzyme while it holds broken DNA strands, the drug converts a normal cellular enzyme into a toxic DNA-damaging agent. The replication fork collides with this stabilized complex, leading to double-strand DNA breaks, an immediate halt in DNA replication, and rapid bacterial cell death[4][7].
Mechanism of action for fluoroquinolone antibiotics derived from the fluoroquinoline scaffold.
References
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8-fluoroquinoline-7-carboxylic acid — Chemical Substance Information . NextSDS. Available at:[Link]
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Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides . The Ivan Huc Group / Angewandte Chemie. Available at:[Link]
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Electrochemical Behavior of Norfloxacin and Its Determination . ResearchGate. Available at:[Link]
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Scientific discussion - Veterinary Medicines (Pradofloxacin) . European Medicines Agency. Available at:[Link]
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Pradofloxacin: a feline fluoroquinolone part 1 . Vet Times. Available at:[Link]
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- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. vettimes.com [vettimes.com]
- 6. Heteromeric double helix formation by cross-hybridization of chloro-and fluoro-substituted quinoline oligoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
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